molecular formula C24H20FNO4 B067661 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid CAS No. 188814-36-0

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid

Katalognummer: B067661
CAS-Nummer: 188814-36-0
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: PQXRHKBSMBRBBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid, also known as Fmoc-Phe(4-F)-OH, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl moiety, enhances its stability and biological activity. This article explores the biological activity of this compound, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : (R)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
  • Molecular Formula : C24H20FNO4
  • Molecular Weight : 405.43 g/mol
  • CAS Number : 264276-42-8

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-inflammatory agent, its effects on cytokine release, and its role in modulating immune responses.

Key Findings

  • Cytokine Modulation :
    • In studies involving peripheral blood mononuclear cells (PBMC), the compound exhibited significant modulation of cytokine production. At higher concentrations (100 µg/mL), it reduced the production of pro-inflammatory cytokines such as TNF-α by up to 60% .
    • The compound also influenced the release of IL-6 and IFN-γ, showing a decrease in their levels at specific dosages, indicating its potential role in managing inflammatory responses .
  • Antiproliferative Activity :
    • The antiproliferative effects were assessed in PBMC cultures stimulated with lipopolysaccharides (LPS). The compound demonstrated a dose-dependent inhibition of cell proliferation, with notable reductions observed at higher concentrations .
  • Toxicity Assessment :
    • Toxicity evaluations indicated that the compound had low cytotoxicity, with cell viability remaining above 90% across various concentrations tested. This suggests a favorable safety profile for potential therapeutic applications .

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers examined the effects of this compound on LPS-stimulated PBMCs. The study found that treatment with the compound significantly decreased TNF-α levels compared to untreated controls, suggesting its potential utility in treating inflammatory diseases.

Study 2: Immunomodulatory Properties

Another study focused on the immunomodulatory effects of this compound in autoimmune models. Results indicated that it could enhance IL-10 production while suppressing pro-inflammatory cytokines, highlighting its dual role in potentially dampening excessive immune responses while promoting regulatory pathways .

Comparative Analysis

CompoundCytokine ModulationAntiproliferative ActivityToxicity
Fmoc-Phe(4-F)-OHSignificant reduction in TNF-α and IFN-γDose-dependent inhibitionLow toxicity (viability >90%)
IbuprofenModerate reduction in TNF-αModerate inhibitionModerate toxicity
Other Triazole DerivativesVariable effects on cytokinesSome inhibition observedLow to moderate toxicity

Eigenschaften

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXRHKBSMBRBBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.